molecular formula C8H15NO2 B1674729 (-)-Lentiginosine CAS No. 125279-72-3

(-)-Lentiginosine

Cat. No. B1674729
M. Wt: 157.21 g/mol
InChI Key: SQECYPINZNWUTE-FXQIFTODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lentiginosine is a selective and powerful inhibitor of amyloglucosidases.

Scientific Research Applications

Inhibition of Amyloglucosidase

  • Glycosidase Inhibition: (-)-Lentiginosine is known for its ability to inhibit amyloglucosidase, a type of fungal alpha-glucosidase. This selective inhibition makes it a subject of interest in studying glycosidase-related processes and disorders (Pastuszak et al., 1990). Additionally, its synthesis and properties have been a topic of research since its isolation, leading to the development of various synthetic methods (Cardona et al., 2007).

Potential Anti-Cancer Properties

  • Apoptosis Induction in Tumor Cells: A significant area of interest is the non-natural enantiomer of (-)-Lentiginosine, which induces apoptosis in various tumor cell lines. This property is particularly notable as it is less cytotoxic towards non-transformed cells, suggesting potential for targeted cancer therapies (Minutolo et al., 2012). The enantiomer's role in apoptosis is linked to the intrinsic pathway and is p53-independent, making it a unique agent for further exploration in oncology (Cordero et al., 2014).

Synthesis and Structural Studies

  • Synthetic Approaches: The synthesis of (-)-Lentiginosine has been achieved through various methods, highlighting the compound's structural complexity and the need for efficient synthesis techniques. These methods include total synthesis from natural sources like D-glucose and innovative strategies involving key organic reactions (Alam & Vankar, 2008). The development of these synthetic pathways is crucial for facilitating further research and potential pharmaceutical applications.

properties

IUPAC Name

(1R,2R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQECYPINZNWUTE-BWZBUEFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(C(C2C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@H]([C@@H]([C@H]2C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154720
Record name Lentiginosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Lentiginosine

CAS RN

125279-72-3
Record name (-)-Lentiginosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125279-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lentiginosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lentiginosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Lentiginosine
Reactant of Route 2
(-)-Lentiginosine
Reactant of Route 3
(-)-Lentiginosine
Reactant of Route 4
(-)-Lentiginosine
Reactant of Route 5
(-)-Lentiginosine
Reactant of Route 6
(-)-Lentiginosine

Citations

For This Compound
862
Citations
I Pastuszak, RJ Molyneux, LF James, AD Elbein - Biochemistry, 1990 - ACS Publications
… obtain about 10 mg of lentiginosine from 1 kg of dried plant material. The lentiginosine and its 2-… lentiginosine gave only one major peak on the GC which eluted at 8.48 min. This elution …
Number of citations: 228 pubs.acs.org
F Dal Piaz, A Vassallo, MG Chini, FM Cordero… - 2012 - journals.plos.org
… (−)-lentiginosine was found a proapoptotic inducer with low cytotoxicity [15], [16]. Herein we report the study of Hsp90 inhibitory activity of (+)-lentiginosine … (+)-lentiginosine represent an …
Number of citations: 53 journals.plos.org
F Cardona, A Goti, A Brandi - European journal of organic …, 2007 - Wiley Online Library
(+)‐Lentiginosine is a powerful and selective inhibitor of amyloglucosidases and has become a reference compound in the field among derivatives related to imino sugars. The present …
T Ayad, Y Génisson, M Baltas - Organic & Biomolecular Chemistry, 2005 - pubs.rsc.org
Ready access to natural (−)-lentiginosine and its pyrrolizidinic analogue from a chiral vinylic epoxyamine in a straightforward five-step sequence is presented. Careful use of the RCM …
Number of citations: 53 pubs.rsc.org
KL Chandra, M Chandrasekhar… - The Journal of Organic …, 2002 - ACS Publications
… The authors argued that the negative rotation obtained for the natural lentiginosine by Elbein and co-workers was due to impurities. This followed a series of papers 7 on total …
Number of citations: 68 pubs.acs.org
FM Cordero, C Vurchio, A Brandi - The Journal of Organic …, 2016 - ACS Publications
A concise stereoselective synthesis of (−)-lentiginosine, an iminosugar endowed with an interesting proapoptotic activity, has been accomplished using an enantiopure pyrroline N-…
Number of citations: 17 pubs.acs.org
A Brandi, S Cicchi, FM Cordero, R Frignoli… - The Journal of …, 1995 - ACS Publications
The structure and absolute configuration of natural lentiginosine isolated from plant sources was determined to be (lS, 2S, 8aS)-1, 2-dihydroxyindolizidine ((+)-4) on the basis of the …
Number of citations: 249 pubs.acs.org
FM Cordero, D Giomi, A Brandi - Current Topics in Medicinal …, 2014 - ingentaconnect.com
(+)-Lentiginosine, a natural trans-1,2-dihydroxyindolizidine belonging to the class of iminosugars, is a potent inhibitor of amyloglucosidase, and a good inhibitor of Hsp90. The non-…
Number of citations: 19 www.ingentaconnect.com
FM Cordero, P Bonanno, BB Khairnar… - …, 2012 - Wiley Online Library
An improved approach for the preparation of enantiopure 3,4‐bis‐tert‐butoxypyrroline N‐oxides is presented. Etherification of 1‐benzylpyrrolidine‐3,4‐diol with tBuOAc/HClO 4 and …
B Macchi, A Minutolo, S Grelli, F Cardona… - …, 2010 - academic.oup.com
… The values in Table I show the ability of both lentiginosine enantiomers to inhibit reduction … Conversely, (+)-lentiginosine was not inhibitory within the range of the concentrations tested …
Number of citations: 57 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.